molecular formula C6H11ClO3S B11717728 [(2R,3S)-3-methyloxolan-2-yl]methanesulfonyl chloride

[(2R,3S)-3-methyloxolan-2-yl]methanesulfonyl chloride

Cat. No.: B11717728
M. Wt: 198.67 g/mol
InChI Key: WEAYCXRZZIOPAO-WDSKDSINSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(2R,3S)-3-methyloxolan-2-yl]methanesulfonyl chloride is a chemical compound with a complex structure that includes a methanesulfonyl chloride group attached to a 3-methyloxolan-2-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,3S)-3-methyloxolan-2-yl]methanesulfonyl chloride typically involves the reaction of 3-methyloxolan-2-ol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out at low temperatures to control the reactivity and ensure the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and precise control of reaction conditions can help in scaling up the production while maintaining the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

[(2R,3S)-3-methyloxolan-2-yl]methanesulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The methanesulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.

    Oxidation and Reduction: Specific oxidizing or reducing agents are used depending on the desired transformation.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, substitution reactions with amines can yield sulfonamide derivatives, while reactions with alcohols can produce sulfonate esters.

Scientific Research Applications

Chemistry

In chemistry, [(2R,3S)-3-methyloxolan-2-yl]methanesulfonyl chloride is used as a reagent for the introduction of the methanesulfonyl group into various substrates. This functional group is valuable in organic synthesis for its ability to act as a leaving group in substitution reactions.

Biology and Medicine

In biological and medicinal research, the compound is used to modify biomolecules, such as peptides and proteins, to study their structure and function

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity makes it a valuable intermediate in the synthesis of various compounds used in coatings, adhesives, and other applications.

Mechanism of Action

The mechanism of action of [(2R,3S)-3-methyloxolan-2-yl]methanesulfonyl chloride involves the formation of a reactive intermediate when the methanesulfonyl chloride group reacts with nucleophiles. This intermediate can then undergo further transformations, leading to the formation of the desired products. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(2R,3S)-3-methyloxolan-2-yl]methanesulfonyl chloride is unique due to the presence of the methanesulfonyl chloride group, which imparts distinct reactivity and makes it a valuable reagent in organic synthesis. Its ability to participate in substitution reactions with a wide range of nucleophiles sets it apart from other similar compounds.

Properties

Molecular Formula

C6H11ClO3S

Molecular Weight

198.67 g/mol

IUPAC Name

[(2R,3S)-3-methyloxolan-2-yl]methanesulfonyl chloride

InChI

InChI=1S/C6H11ClO3S/c1-5-2-3-10-6(5)4-11(7,8)9/h5-6H,2-4H2,1H3/t5-,6-/m0/s1

InChI Key

WEAYCXRZZIOPAO-WDSKDSINSA-N

Isomeric SMILES

C[C@H]1CCO[C@H]1CS(=O)(=O)Cl

Canonical SMILES

CC1CCOC1CS(=O)(=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.